Ethyl 2-[3-cyano-6-oxo-4-(3-phenoxyphenyl)-2-1,4,5-trihydropyridylthio]acetate
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Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . The reaction mechanism may include the formation of an intermediate compound from cyanoacetohydrazide and another reactant, which then undergoes intramolecular ring closure .
Scientific Research Applications
Synthesis and Chemical Reactions
L-proline-catalyzed Domino [3+2+1] Annulation
A study by Indumathi and Perumal (2010) on L-proline-catalyzed three-component reactions provides insight into the synthesis of highly substituted thienothiopyrans. This method involves a domino sequence that can create multiple C-C bonds and stereocenters in a single operation, which could be relevant for synthesizing structurally complex derivatives of the target compound (Indumathi & Perumal, 2010).
Synthesis of Thiazoles and Their Antimicrobial Activities
Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, demonstrating various reactivities towards creating pharmacologically active compounds. Such methodologies might be applicable in the functionalization of the target compound to enhance its bioactivity or for the synthesis of related structures with potential antimicrobial properties (Wardkhan et al., 2008).
Nanocatalyst and Reagent-on-a-Polymer Film
The study by Sivakumar and Phani (2011) on polymer-supported systems for catalytic reactions presents a novel approach for the immobilization of metal particle catalysts and reagents. This could provide insights into the development of efficient catalyst systems for reactions involving the target compound or its derivatives (Sivakumar & Phani, 2011).
Properties
IUPAC Name |
ethyl 2-[[5-cyano-2-oxo-4-(3-phenoxyphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-2-27-21(26)14-29-22-19(13-23)18(12-20(25)24-22)15-7-6-10-17(11-15)28-16-8-4-3-5-9-16/h3-11,18H,2,12,14H2,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRIDQKQGVEKNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC(=CC=C2)OC3=CC=CC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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